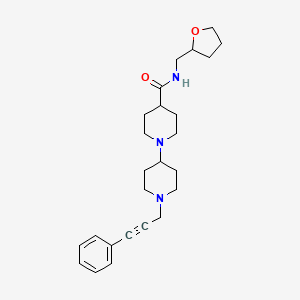![molecular formula C22H20N2O3S B6062923 (4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPTM, and it has been synthesized using various methods.
Mécanisme D'action
PPTM has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems. PPTM has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
PPTM has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. PPTM has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
PPTM has several advantages for lab experiments, including its ability to modulate neurotransmitter systems, its potential as an anticancer agent, and its anti-inflammatory effects. However, PPTM has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of PPTM. One direction is to further investigate its potential as an anticancer agent and to determine its safety and efficacy in clinical trials. Another direction is to study its potential as a modulator of other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to determine the optimal dosage and administration of PPTM for therapeutic use.
Méthodes De Synthèse
PPTM can be synthesized using different methods, including the reaction of 4-phenoxybenzaldehyde with piperidine-3-carboxylic acid, followed by the addition of thioamide and acetic anhydride. The reaction mixture is then heated to obtain PPTM. Another method involves the reaction of 4-phenoxybenzaldehyde with piperidine-3-carboxylic acid hydrazide, followed by the addition of thioamide and acetic anhydride. The reaction mixture is then heated to obtain PPTM.
Applications De Recherche Scientifique
PPTM has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, PPTM has been studied for its potential as an anticancer agent. In pharmacology, PPTM has been studied for its potential as a modulator of the dopamine system. In neuroscience, PPTM has been studied for its potential as a modulator of the serotonin system.
Propriétés
IUPAC Name |
(4-phenoxyphenyl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-8-10-19(11-9-16)27-18-6-2-1-3-7-18)17-5-4-12-24(14-17)22(26)20-13-23-15-28-20/h1-3,6-11,13,15,17H,4-5,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGJNLMQYBLLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CS2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6062844.png)
![ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B6062846.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(1-naphthylmethyl)-4(3H)-pyrimidinone](/img/structure/B6062876.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)